4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine
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Overview
Description
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine is a complex organic compound notable for its unique structure combining a piperidine ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine generally involves the following steps:
Formation of 1-Methyl-3-(trifluoromethyl)-1H-pyrazole:
Reacting 1-Methylpyrazole with trifluoromethylating agents.
Conditions typically include the use of solvents like DCM (dichloromethane) and reagents such as CF3I (trifluoromethyl iodide).
Coupling with Piperidine:
This pyrazole derivative is then reacted with a piperidine derivative.
Common reagents include alkali metal bases (like NaH or LDA) and transition metal catalysts (such as Pd/C).
Industrial Production Methods:
Industrial-scale production often uses continuous flow reactors for higher yield and efficiency.
Employs more sustainable reagents and conditions, emphasizing green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions leading to derivatives with increased polarity.
Reduction: Reduction can yield fully saturated analogs, impacting its biological activity.
Substitution: Electrophilic aromatic substitution on the pyrazole ring is feasible with various electrophiles.
Common Reagents and Conditions:
Oxidation: Use of oxidizing agents like KMnO4 or CrO3.
Reduction: Employing reducing agents such as LiAlH4 or H2 with Pd/C.
Substitution: Electrophiles like halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation produces carboxylic acid derivatives.
Reduction generates fully saturated piperidine derivatives.
Substitution results in various substituted pyrazole derivatives.
Scientific Research Applications
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine finds applications in:
Chemistry:
Used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Acts as a probe in studying enzyme mechanisms and biological pathways.
Medicine:
Potential use in designing new therapeutic agents due to its structural characteristics.
Industry:
Utilized in the development of novel materials and catalysts.
Mechanism of Action
When compared to other similar compounds, 4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperidine stands out due to:
Trifluoromethyl Group: This provides enhanced stability and unique electronic properties.
Combination of Piperidine and Pyrazole: This dual-ring system is not commonly found in many compounds, adding to its uniqueness.
Comparison with Similar Compounds
4-(((1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)oxy)methyl)piperazine
4-(1-Methyl-3-(trifluoromethyl)-1H-pyrazol-4-yloxy)piperidine
4-(((1-Methyl-1H-pyrazol-4-yl)oxy)methyl)piperidine
Properties
IUPAC Name |
4-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]oxymethyl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16F3N3O/c1-17-6-9(10(16-17)11(12,13)14)18-7-8-2-4-15-5-3-8/h6,8,15H,2-5,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JROYYXDRQKWVNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)(F)F)OCC2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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